Dicloxacilloic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicloxacilloic Acid is a chemical compound with the molecular formula C19H19Cl2N3O6S and a molecular weight of 488.34 g/mol . It is structurally related to dicloxacillin, a narrow-spectrum β-lactam antibiotic of the penicillin class . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicloxacilloic Acid can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dicloxacilloic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Dicloxacilloic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dicloxacilloic Acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Dicloxacilloic Acid is similar to other β-lactam antibiotics, such as dicloxacillin and flucloxacillin . it has unique structural features that differentiate it from these compounds. For example, this compound contains a dichlorophenyl group and an isoxazole ring, which contribute to its distinct chemical properties and biological activities .
List of Similar Compounds
- Dicloxacillin
- Flucloxacillin
- Oxacillin
- Methicillin
This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Dicloxacilloic acid, a penicillin derivative, is primarily known for its antibacterial properties, particularly against penicillinase-producing Staphylococcus aureus. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and interactions with other drugs.
This compound functions as a beta-lactam antibiotic , exerting its effects through the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) , which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This action leads to cell lysis and ultimately bactericidal effects against susceptible bacteria .
In Vitro Activity
This compound demonstrates robust in vitro activity against a range of gram-positive bacteria. Its effectiveness is particularly noted against:
- Staphylococcus aureus (including methicillin-susceptible strains)
- Streptococcus pyogenes
The compound is resistant to hydrolysis by various beta-lactamases, making it effective against penicillin-resistant strains .
Clinical Studies
A retrospective study analyzed the outcomes of patients treated with this compound for Staphylococcus aureus bacteraemia . The results indicated a significantly lower 30-day mortality rate compared to other antibiotics such as cefuroxime. Specifically, mortality rates were 10% for this compound versus 39% for cefuroxime, highlighting its clinical effectiveness .
Pharmacokinetics and Drug Interactions
This compound has been shown to induce cytochrome P450 enzymes (CYPs), particularly CYP2C9, CYP2C19, and CYP3A4. This induction can lead to reduced plasma concentrations of co-administered drugs that are metabolized by these enzymes, such as warfarin. A study indicated that patients on long-term this compound therapy experienced significant reductions in warfarin efficacy due to this interaction .
Case Studies
- Streptococcal Infections : A controlled study compared this compound with phenoxymethyl penicillin in treating group A streptococcal infections. The findings suggested that this compound was equally effective in eradicating the infection while offering advantages in terms of patient compliance due to its oral bioavailability .
- Methicillin-Susceptible Staphylococcus aureus (MSSA) Bacteraemia : In a cohort study involving patients with MSSA bacteraemia, this compound was found to be as effective as cephalotin, demonstrating both safety and efficacy in treatment protocols .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Details |
---|---|
Mechanism of Action | Inhibition of bacterial cell wall synthesis via PBPs |
In Vitro Activity | Effective against gram-positive bacteria (e.g., Staphylococcus aureus) |
Clinical Efficacy | Lower mortality in MSSA bacteraemia compared to cefuroxime |
Drug Interactions | Induces CYP2C9, CYP2C19, and CYP3A4; reduces warfarin efficacy |
Bioavailability | High oral absorption; suitable for outpatient treatment |
Properties
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQOXRMAVQEJBH-OFQRWUPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42947-69-3 |
Source
|
Record name | Penicilloic acids of dicloxacillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042947693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.